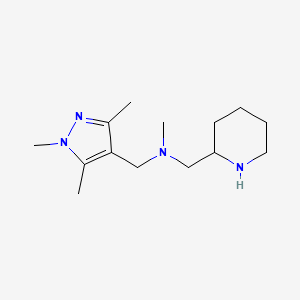![molecular formula C8H5F2NO3 B11782695 2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a difluoromethoxy group and a hydroxyl group attached to the benzoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with difluoromethyl ethers in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed reactions has been reported to facilitate the formation of oxazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The difluoromethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The oxazole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
- 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole
- 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole is unique due to the presence of both a difluoromethoxy group and a hydroxyl group. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and the ability to form hydrogen bonds. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications .
Propriétés
Formule moléculaire |
C8H5F2NO3 |
|---|---|
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C8H5F2NO3/c9-7(10)14-8-11-5-3-4(12)1-2-6(5)13-8/h1-3,7,12H |
Clé InChI |
ASEPTSGQSVPLIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)N=C(O2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
